molecular formula C18H30O3 B584338 4-Octylphenol-d4 Diethoxylate CAS No. 1346599-54-9

4-Octylphenol-d4 Diethoxylate

Cat. No.: B584338
CAS No.: 1346599-54-9
M. Wt: 298.459
InChI Key: NMTRTIUWHYPKTQ-IRYCTXJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octylphenol-d4 Diethoxylate is a deuterated compound specifically designed for use as an internal standard in analytical chemistry. It is essential for achieving precise and reliable quantification of alkylphenol ethoxylates (APEOs) and their metabolites in complex samples. This high-purity reference material is critical for laboratories conducting environmental monitoring and food safety analyses, enabling compliance with stringent regulatory guidelines by correcting for analyte loss during sample preparation and instrument variability during GC or HPLC analysis . Alkylphenol ethoxylates like 4-Octylphenol Diethoxylate are widespread environmental pollutants resulting from industrial activities. They are commonly used as non-ionic surfactants in the production of detergents, emulsifiers, and dispersants, as well as in agricultural and textile processing . Upon release into the environment, these compounds can biodegrade into persistent metabolites such as 4-tert-Octylphenol, which is a recognized endocrine-disrupting chemical (EDC) . Recent in vitro studies on human cell lines indicate that these metabolites can pose significant health risks, including cytotoxicity, induction of oxidative stress, and interference with protective cellular processes like autophagy in liver cells . The use of a deuterated internal standard like 4-Octylphenol-d4 Diethoxylate is therefore paramount for the accurate tracking and monitoring of these hazardous substances. This product is intended for research purposes only and must not be used for diagnostic, therapeutic, or any personal applications.

Properties

CAS No.

1346599-54-9

Molecular Formula

C18H30O3

Molecular Weight

298.459

IUPAC Name

2-[2-(2,3,5,6-tetradeuterio-4-octylphenoxy)ethoxy]ethanol

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3/i9D,10D,11D,12D

InChI Key

NMTRTIUWHYPKTQ-IRYCTXJYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCO

Synonyms

2-[2-(4-Octylphenoxy)ethoxy]ethanol-d4;  2-[2-(p-Octylphenoxy)ethoxy]ethanol-d4; 

Origin of Product

United States

Synthetic and Analytical Methodologies for 4 Octylphenol D4 Diethoxylate in Research Applications

Synthesis and Purification Techniques for Deuterated 4-Octylphenol (B30498) Diethoxylate Standards

The synthesis of isotopically-labeled standards for octylphenol (B599344) (OP) and its ethoxylates is a targeted process, focusing on the primary isomer of concern, 4-(1,1,3,3-tetramethylbutyl)phenol, often referred to as 4-tert-octylphenol (B29142). sigmaaldrich.com The synthesis of 4-Octylphenol-d4 Diethoxylate typically begins with a deuterated 4-octylphenol precursor.

The core synthetic route involves the ethoxylation of the deuterated phenolic starting material. This process is generally achieved by reacting the deuterated 4-octylphenol with ethylene (B1197577) oxide under controlled temperature and pressure, often in the presence of a catalyst like potassium carbonate (K₂CO₃). science.gov The number of ethoxylate units added to the phenol (B47542) can be controlled by adjusting the reaction stoichiometry and conditions, such as reaction time and temperature, to favor the formation of the diethoxylate derivative. science.gov

Purification of the resulting 4-Octylphenol-d4 Diethoxylate is crucial to ensure its suitability as an analytical standard. The crude reaction mixture contains the target diethoxylate along with unreacted starting materials and a distribution of other ethoxymers (e.g., monoethoxylate, triethoxylate). High-performance liquid chromatography (HPLC) is a common technique for purifying the desired compound. By utilizing different stationary phases, such as silica-based or polymer-based columns, and optimizing the mobile phase composition, the diethoxylate can be isolated from other components to achieve high purity. nih.gov

Spectroscopic and Chromatographic Characterization of 4-Octylphenol-d4 Diethoxylate for Research Purity and Identity

To confirm the identity and purity of synthesized 4-Octylphenol-d4 Diethoxylate, a combination of spectroscopic and chromatographic techniques is employed.

Mass Spectrometry (MS): This is a primary tool for confirming the molecular weight and isotopic labeling of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated diethoxylate, which is higher than its non-labeled counterpart due to the presence of deuterium (B1214612) atoms. For example, the non-labeled 4-tert-octylphenol diethoxylate has a molecular weight of 294.43 g/mol . sigmaaldrich.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural confirmation. Specific precursor-to-product ion transitions can be monitored to definitively identify the molecule. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. In the ¹H NMR spectrum of a deuterated standard, the signals corresponding to the positions where deuterium atoms have replaced hydrogen atoms will be absent. This directly confirms the location and extent of deuteration. The remaining signals confirm the presence of the octyl group, the aromatic ring, and the two ethoxy groups.

Chromatographic Purity: The purity of the standard is assessed using high-resolution capillary Gas Chromatography (GC) or HPLC. A pure standard should ideally yield a single, sharp, and symmetrical peak under optimized chromatographic conditions. restek.com The absence of significant secondary peaks indicates a high degree of purity, free from isomeric impurities or other ethoxymers.

Below is a table summarizing typical analytical data used for characterization.

TechniqueParameterExpected Result for 4-Octylphenol-d4 Diethoxylate
Mass Spectrometry Molecular Ion (M)Increased m/z value compared to the non-labeled analog, confirming deuterium incorporation.
MS/MS FragmentsCharacteristic fragments confirming the octylphenol and diethoxylate moieties.
NMR Spectroscopy ¹H NMRAbsence of proton signals at the specific sites of deuteration on the aromatic ring.
¹³C NMRCharacteristic signals corresponding to the carbon skeleton of the molecule.
Chromatography (GC/HPLC) Peak ShapeA single, symmetrical peak indicating high purity.

Development and Validation of Analytical Methods Utilizing 4-Octylphenol-d4 Diethoxylate as an Internal Standard

Isotopically labeled standards are indispensable for the accurate quantification of analytes in complex samples. researchgate.net The physical and chemical properties of 4-Octylphenol-d4 Diethoxylate are nearly identical to its native analog, meaning it behaves similarly during extraction, cleanup, and chromatographic analysis. This co-elution allows it to effectively correct for analyte loss at every step of the analytical process. sigmaaldrich.com

GC-MS is a powerful technique for the analysis of alkylphenols and their short-chain ethoxylates. sigmaaldrich.com Due to their polarity, these compounds often require a derivatization step, such as silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve their volatility and chromatographic behavior. researchgate.net

In a typical GC-MS method, 4-Octylphenol-d4 Diethoxylate is added to the sample at the beginning of the preparation process. biotecnosrl.it The sample is then extracted and derivatized. During GC-MS analysis, the instrument is often operated in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode to enhance sensitivity and selectivity. thermofisher.com The ratio of the response of the native analyte to the response of the deuterated internal standard is used to construct the calibration curve and quantify the analyte in unknown samples. biotecnosrl.it This isotope dilution technique provides highly reliable results. nih.gov

Table of Typical GC-MS Parameters for Alkylphenol Ethoxylate Analysis

Parameter Condition
Column 5% Phenylmethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) restek.comoiv.int
Injector Split/Splitless or Programmed Temperature Vaporizing (PTV) thermofisher.comoiv.int
Oven Program Temperature gradient, e.g., 45°C to 305°C at 8°C/min restek.com
Carrier Gas Helium restek.com
Detector Mass Spectrometer (Quadrupole or Tandem Quadrupole) thermofisher.com
Ionization Mode Electron Ionization (EI) restek.com

| Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) thermofisher.com |

For complex matrices such as biota (fish tissue, eggs), wastewater, and serum, LC-MS/MS is often the method of choice due to its high sensitivity and specificity, which reduces the need for extensive sample cleanup. usgs.govnih.gov This technique can directly analyze the polar ethoxylates without derivatization.

In these applications, 4-Octylphenol-d4 Diethoxylate is used as an internal standard to quantify its corresponding native analyte, 4-Octylphenol Diethoxylate. usgs.gov The method relies on monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard in SRM mode. The near-identical retention times and ionization efficiencies of the analyte and its deuterated standard ensure that any matrix effects (e.g., ion suppression or enhancement) affect both compounds equally, leading to highly accurate quantification. nih.govnih.gov

While MS detection is more common, HPLC with Fluorescence Detection (HPLC-FLD) can also be used for the analysis of alkylphenols, as the phenolic moiety is fluorescent. usgs.gov This method is often less expensive than LC-MS/MS but can be less selective in complex matrices.

The integration of an internal standard like 4-Octylphenol-d4 Diethoxylate is equally critical in HPLC-FLD methods. Although the detector does not distinguish the deuterated standard from the native analyte based on mass, their chromatographic separation is key. If a complete baseline separation is not achieved, the deuterated standard can still be used for quantification based on retention time and peak area, provided the method is carefully validated to account for any potential overlap. The primary role of the internal standard here is to correct for variations in extraction recovery and injection volume. usgs.gov

The addition of 4-Octylphenol-d4 Diethoxylate at the very beginning of the sample preparation process is fundamental to its utility. researchgate.netbiotecnosrl.it Various extraction techniques are employed depending on the sample matrix.

Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples like surface water and wastewater. researchgate.netnih.gov Samples are passed through a cartridge containing a sorbent (e.g., styrene-divinylbenzene or C18), which retains the analytes. After washing, the analytes and the internal standard are eluted with a small volume of organic solvent. arcjournals.org

Liquid-Liquid Extraction (LLE): This classic technique uses an immiscible organic solvent to extract analytes from an aqueous sample. arcjournals.org

Accelerated Solvent Extraction (ASE) and Ultrasonic-Assisted Extraction (UAE): These methods are used for solid and semi-solid samples like sediments, sludge, and biological tissues. usgs.govarcjournals.org They use elevated temperature and pressure (ASE) or sonication (UAE) to increase the efficiency of extraction with organic solvents.

Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT): This is a newer technique used for complex biological fluids like serum. It combines protein precipitation with solid-phase extraction in a single device to effectively remove matrix interferences. nih.gov

In all these protocols, the recovery of the deuterated internal standard is monitored to assess the efficiency of the entire analytical procedure for each individual sample. biotecnosrl.it Recoveries are expected to be high, often greater than 90%, for a validated method. nih.gov

Quantitative Analytical Performance Assessment of 4-Octylphenol-d4 Diethoxylate-Assisted Methods

The integration of isotopically labeled standards like 4-Octylphenol-d4 Diethoxylate is fundamental to developing robust and reliable analytical methods for monitoring octylphenol and its ethoxylates. nih.govresearchgate.net These standards are crucial for achieving the high sensitivity and specificity required for complex environmental and biological samples. usgs.govresearchgate.net The performance of these methods is rigorously evaluated through validation parameters, including detection limits, quantification limits, precision, and accuracy.

Evaluation of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. For methods analyzing octylphenol and its ethoxylates, these limits are determined for each specific compound and matrix. The use of isotope dilution techniques allows for the achievement of very low detection levels, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range.

In environmental water analysis, methods validated according to international standards have established reliable quantification limits for various alkylphenols. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a range of endocrine disruptors in water reported Limits of Quantitation (LOQs) between 0.1 and 20.0 ng/L. dphen1.com Another study focusing on octylphenol ethoxylates (OPEOs) in wastewater reported method detection limits ranging from 0.011 µg/L to 0.024 µg/L. researchgate.net

Biological and food matrices present greater complexity. For the analysis of 4-octylphenol in vegetable oils using GC-MS, the estimated LOD and LOQ were 0.83 µg/kg and 2.5 µg/kg, respectively. nih.govdocumentsdelivered.com In more complex biological samples like fish and eggs, LC-MS/MS methods have achieved quantitation limits for octylphenol and its ethoxylates ranging from 4 to 12 ng/g in eggs and 6 to 22 ng/g in fish tissue. usgs.govresearchgate.net For human biomonitoring, an ID-GC-MS method for analyzing 4-tert-octylphenol in urine reported an LOQ of 0.1 to 0.3 ng/mL. nih.gov

Detection and Quantification Limits for Octylphenol and Related Compounds Using Isotope Dilution Methods
AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
4-tert-OctylphenolHuman UrineID-GC-MS-0.1 - 0.3 ng/mL nih.gov
Octylphenol EthoxylatesWastewaterLC-MS0.011 - 0.024 µg/L- researchgate.net
4-OctylphenolVegetable OilID-GC-MS0.83 µg/kg2.5 µg/kg nih.govdocumentsdelivered.com
Octylphenol & EthoxylatesFish TissueLC-MS/MS-6 - 22 ng/g usgs.govresearchgate.net
Octylphenol & EthoxylatesBird EggsLC-MS/MS-4 - 12 ng/g usgs.govresearchgate.net

Precision and Accuracy Studies in Environmental and Biological Matrices

Precision and accuracy are paramount in validating an analytical method. Precision, typically expressed as the relative standard deviation (RSD), measures the repeatability of the method, while accuracy, often assessed through recovery studies, indicates how close the measured value is to the true value. The use of isotopically labeled internal standards like 4-Octylphenol-d4 Diethoxylate is instrumental in achieving high precision and accuracy, as they compensate for matrix effects and procedural losses. dphen1.comnih.gov

An extensive interlaboratory trial for the analysis of octylphenol and its ethoxylates in water, following the ISO 18857-2 standard, demonstrated the robustness of using isotope-marked standards. nih.gov For surface water, the within-laboratory precision (repeatability) varied between 1.9% and 7.8% RSD, while the between-laboratory precision (reproducibility) was between 10.0% and 29.5% RSD. nih.gov Accuracy, measured as recovery, ranged from 98.0% to 144.1% in surface water and 95.4% to 108.6% in wastewater. nih.gov

In biological matrices, high levels of precision and accuracy have also been achieved. For the analysis of 4-tert-octylphenol in human urine, a method using ID-GC-MS reported excellent intra- and inter-day precision, ranging from 1% to 6% RSD. nih.gov The accuracy for this method was also high, with mean recoveries between 92% and 105%. nih.gov In food analysis, a study on vegetable oils spiked with 4-octylphenol showed recoveries ranging from 64.4% to 87.4%. nih.gov Another comprehensive study on various endocrine disruptors in water found precision to be better than 17.8% (intrabatch) and 20.0% (interbatch), with accuracy between 83.1% and 108.4%. dphen1.com

Precision and Accuracy Data from Methods Using Isotope-Labeled Standards
Analyte(s)MatrixPrecision (RSD %)Accuracy (Recovery %)Source
Octylphenol & EthoxylatesSurface Water1.9 - 7.8 (Repeatability)98.0 - 144.1 nih.gov
Octylphenol & EthoxylatesWastewater-95.4 - 108.6 nih.gov
4-tert-OctylphenolHuman Urine1 - 6 (Intra- & Inter-day)92 - 105 nih.gov
4-OctylphenolVegetable Oil-64.4 - 87.4 nih.gov
Multiple EDCsWater<17.8 (Intrabatch), <20.0 (Interbatch)83.1 - 108.4 dphen1.com

Environmental Distribution and Flux Research Employing 4 Octylphenol D4 Diethoxylate Tracers

Research on the Occurrence and Spatial Distribution of 4-Octylphenol (B30498) and Related Metabolites in Aquatic Environments

4-tert-octylphenol (B29142) (4-t-OP), a degradation product of octylphenol (B599344) ethoxylate surfactants, is recognized as an environmental contaminant due to its endocrine-disrupting properties and toxicity to aquatic life. ospar.org Its presence in aquatic ecosystems is a result of discharges from wastewater treatment plants (WWTPs), industrial effluents, and runoff from areas where products containing these surfactants are used. nih.govservice.gov.uk Accurate monitoring of its spatial distribution is critical for assessing environmental risk.

Monitoring studies have consistently detected 4-octylphenol and its parent ethoxylates in surface waters and wastewater. nih.govnih.gov Effluents from WWTPs are a primary pathway for these compounds into rivers and coastal waters. nih.gov The concentrations can vary significantly depending on the level of wastewater treatment, industrial input, and seasonal factors. researchgate.net

To ensure the reliability of this monitoring data, analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are employed. These methods frequently use stable isotope-labeled internal standards, such as deuterated or Carbon-13 labeled analogues of octylphenol or its ethoxylates, to achieve accurate quantification. dphen1.comnih.gov The use of these tracers compensates for variations in instrument response and losses during the complex extraction and cleanup procedures required for water samples. dphen1.com For instance, studies have reported concentrations of 4-t-OP in surface waters ranging from a few nanograms per liter to several hundred nanograms per liter, with higher concentrations often found in rivers receiving significant wastewater discharge. nih.gov

Table 1: Representative Concentrations of 4-tert-Octylphenol (4-t-OP) in Surface Water and Wastewater

Water SourceLocationConcentration Range (ng/L)Reference
Xiaoqing RiverJinan, China66.03 - 474.2 nih.gov
Jinxiuchuan ReservoirJinan, China15.88 - 71.24 nih.gov
Ialomiţa RiverRomania<50 - 160 researchgate.net
WWTP EffluentCatalonia, Spainup to 17,500 (for OP and NPEO) nih.gov
Back RiverMaryland, USA<8 - 200 nih.gov

Due to its chemical properties, specifically a high octanol-water partition coefficient (log Kow), 4-octylphenol has a strong tendency to partition from the water column and adsorb to sediment and soil particles. service.gov.uk This leads to its accumulation in benthic environments, where it can persist and pose a long-term risk to sediment-dwelling organisms. Monitoring studies confirm that sediment concentrations are often significantly higher than those in the overlying water. nih.govnih.gov

Analysis of these solid matrices presents significant analytical challenges. The extraction of target compounds from complex sediment and soil requires robust methods to ensure complete recovery. Isotope dilution techniques, using surrogates like 4-Octylphenol-d4 Diethoxylate, are therefore indispensable for obtaining accurate quantitative data. Research on the Back River in Maryland, for example, found that concentrations of octylphenol and its ethoxylates in sediment were orders of magnitude higher than in the water, reaching levels as high as 6,700 ng/g dry weight. nih.gov

Table 2: Reported Concentrations of Octylphenol (OP) and Related Compounds in Sediments

LocationCompoundConcentration Range (ng/g dry weight)Reference
Back River, MD, USAOctylphenol and Ethoxylates<9 - 6700 nih.gov
Coastal Sediments, SpainNonylphenol and related compoundsVariable, indicates accumulation ospar.org
U.S. Sediments (Meta-analysis)OctylphenolConcentrations have generally decreased (2010-2019) nih.gov

While primarily considered a water and sediment pollutant, 4-octylphenol can be present in the atmosphere, and its transport via air can contribute to contamination in remote areas. mdpi.com Atmospheric tracer studies are designed to understand how pollutants are transported and dispersed in the air. noaa.gov These experiments often involve the controlled release of a benign tracer that mimics the behavior of the pollutant of interest.

For compounds like octylphenol, research into atmospheric presence involves sampling indoor or outdoor air and analyzing it for trace levels of the chemical. A study on indoor air established a highly sensitive and selective method for determining phenolic xenoestrogens, including 4-tert-octylphenol, using stable isotope dilution with labeled standards like 4-(1-methyl) octylphenol-d5. nih.gov This method achieved a quantification limit of 0.1 ng/m³, demonstrating that these compounds are present in the air and that accurate measurement is possible. nih.gov The principles of using isotopic tracers are fundamental to modeling long-range atmospheric transport and deposition of such semi-volatile organic compounds. noaa.govresearchgate.net

Investigation of Environmental Transport Mechanisms Using Stable Isotope Tracers

Stable isotope tracers are powerful tools for elucidating the specific environmental pathways and mechanisms that govern a pollutant's fate, such as leaching, runoff, and sorption dynamics. ucl.ac.uk By using a labeled version of a compound, researchers can distinguish the tracer from the background presence of the chemical and precisely track its movement and partitioning between different environmental compartments (e.g., soil, water, sediment).

Understanding the movement of 4-octylphenol from soil into groundwater (leaching) or surface water (runoff) is crucial for assessing contamination risks to water resources, particularly in agricultural areas where sewage sludge may be applied as fertilizer. Stable isotope tracer studies are ideally suited for this purpose.

In a typical study, an area of soil could be treated with a known amount of an isotopically labeled compound like 4-Octylphenol-d4 Diethoxylate. Over time, water percolating through the soil (leachate) and running off the surface would be collected and analyzed. The use of the labeled tracer allows for the precise quantification of the amount of the compound that is mobilized by these hydrological processes, separate from any pre-existing contamination. Such studies provide critical data for developing models that predict the potential for groundwater and surface water contamination.

The extent to which 4-octylphenol binds to (sorption) and is released from (desorption) particles in soil and sediment governs its bioavailability and mobility. Stable isotope tracers provide a direct way to measure these critical processes. In laboratory experiments, a known quantity of a labeled tracer, such as a deuterated or ¹³C-labeled octylphenol, is introduced into a slurry of sediment or soil and water.

By measuring the concentration of the tracer in both the water and the solid phase over time, scientists can determine the sorption and desorption rate constants and the equilibrium partition coefficient (Kd). This data is essential for predicting the environmental fate of the contaminant. For example, it helps determine whether a contaminated sediment bed will act as a long-term source of the pollutant to the overlying water column. The accuracy of these measurements hinges on analytical methods that can precisely quantify the tracer, a role fulfilled by isotope dilution mass spectrometry. dphen1.com

Research on Bioconcentration and Biomagnification Dynamics in Aquatic and Terrestrial Food Webs

Bioconcentration in Aquatic Organisms

Bioconcentration is the process by which a chemical substance is absorbed by an organism from the surrounding environment, primarily through respiration and contact with contaminated water, leading to a higher concentration in the organism than in the environment. The potential for a substance to bioconcentrate is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Research has demonstrated that 4-octylphenol has a notable potential for bioconcentration in aquatic life. Laboratory studies have been instrumental in determining the BCF of this compound in various fish species. For instance, in a study involving killifish (Oryzias latipes), the bioconcentration factor for 4-tert-octylphenol was determined to be 261 ± 62 (mean ± SD) on a wet weight basis. nih.gov Another study focusing on rainbow trout (Oncorhynchus mykiss) reported a high bioconcentration of 4-tert-octylphenol in fatty tissues, with a BCF of 1190. nih.gov

Field studies have also been conducted to understand the bioconcentration of 4-octylphenol under natural environmental conditions. In rivers flowing into Lake Biwa, Japan, the field-measured BCF values for 4-tert-octylphenol in ayu fish (Plecoglossus altivelis) were found to be 297 ± 194 (mean ± SD). nih.gov These field observations, while showing variability, are consistent with laboratory findings and underscore the tendency of this compound to accumulate in aquatic organisms.

Interactive Data Table: Bioconcentration Factors (BCF) of 4-tert-Octylphenol in Fish

SpeciesBCF ValueTissueStudy Type
Killifish (Oryzias latipes)261 ± 62Whole bodyLaboratory
Rainbow Trout (Oncorhynchus mykiss)1190FatLaboratory
Ayu Fish (Plecoglossus altivelis)297 ± 194Whole bodyField

Biomagnification in Food Webs

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is of particular concern for persistent, bioaccumulative, and toxic (PBT) substances. While the bioconcentration of 4-octylphenol is well-documented, specific quantitative data on its biomagnification, particularly from studies using isotopically labeled tracers like 4-Octylphenol-d4 Diethoxylate, is limited in the available scientific literature.

The general principles of biomagnification suggest that hydrophobic compounds with a high octanol-water partition coefficient (log Kow), like 4-octylphenol, have the potential to biomagnify. As smaller organisms are consumed by larger ones, the contaminant is transferred up the food chain, leading to higher concentrations in top predators. A study modeling the bioaccumulation of nonylphenol (a related alkylphenol) and its ethoxylates in estuarine-marine food chains calculated biomagnification factors (BMFs) to be around 1 for most trophic levels, but suggested they could be higher in top predators depending on their metabolic capacity. nih.gov

However, the extent to which 4-octylphenol and its ethoxylates biomagnify in natural aquatic and terrestrial food webs remains an area requiring further investigation. The use of stable isotope tracers like 4-Octylphenol-d4 Diethoxylate in future field and laboratory studies would be invaluable for accurately quantifying trophic transfer and determining the biomagnification potential of this class of compounds. Such research is crucial for a comprehensive understanding of the environmental risks posed by these widespread contaminants.

Transformation and Degradation Pathway Studies of 4 Octylphenol and Its Ethoxylates, Supported by Isotopic Labeling

Research on Biodegradation Pathways in Wastewater Treatment Systems

Wastewater treatment plants are primary conduits for the entry of OPEOs into the environment. Within these systems, microbial communities mediate the transformation of these compounds through various metabolic pathways. The biodegradation of OPEOs typically involves the progressive shortening of the hydrophilic ethoxylate chain, leading to the formation of more persistent and lipophilic metabolites, including 4-octylphenol (B30498), octylphenol (B599344) monoethoxylate (OPE1), and octylphenol diethoxylate (OPE2). researchgate.netmdpi.com

Aerobic and Anaerobic Transformation Kinetics and Mechanisms

The transformation of octylphenol ethoxylates occurs under both aerobic and anaerobic conditions, though the rates and mechanisms can differ significantly.

Under aerobic conditions , mixed bacterial cultures readily transform short-chain OPEOs. researchgate.net The degradation process often begins with the oxidative shortening of the ethoxylate chain. nih.gov Studies have shown that the biodegradation rate is influenced by the length of the ethoxylate chain, with a pseudo-first-order constant (k) for OPEOs being higher for those with shorter chains. nih.gov For instance, the biodegradation rate of TX-45 (an OPEO with an average of 5 ethoxy units) was found to be significantly faster (k = 0.1414 h⁻¹) than that of TX-165 (an OPEO with an average of 16 ethoxy units) (k = 0.0485 h⁻¹). nih.gov Biomineralization, the complete conversion of the compound to CO2, has been observed to reach at least 80% for various OPEOs under aerobic conditions. nih.gov

Anaerobic conditions , common in sewage sludge and sediments, also facilitate the biodegradation of OPEOs. researchgate.net However, the degradation process can be slower compared to aerobic pathways. While immediate degradation of NPEOs (nonylphenol ethoxylates, a related compound) was observed under both conditions, indicating pre-existing microbial capabilities, the accumulation of persistent metabolites can be a concern. researchgate.net In anaerobic sediments, 4-octylphenol is reported to be non-biodegradable. pwr.edu.pl The half-lives for the biodegradation of related alkylphenols can range from a few days to nearly one hundred days, depending on environmental factors like temperature and pH. nih.gov

ConditionCompound GroupKey FindingsReference
AerobicOPEOsBiodegradation rates of >90% within 35-70 hours. nih.gov
AerobicOPEOsRate constant (k) decreases with increasing ethoxylate chain length. nih.gov
AerobicShort-chain APnEOsAlmost complete transformation achieved within 6-23 days by mixed bacterial cultures. researchgate.net
Anaerobic4-OctylphenolConsidered non-biodegradable in anaerobic sediments. pwr.edu.pl
Anaerobic4-NonylphenolSlowly degraded within 84 days in sewage sludge. researchgate.net

Microbial Community Dynamics in Degradation Processes

The biodegradation of phenolic compounds is a complex process driven by the dynamics of microbial communities. The introduction of a contaminant like 4-octylphenol or its ethoxylates can lead to shifts in the structure and function of the native microbial population. nih.gov Initially, a few species capable of utilizing the compound may dominate, but as degradation proceeds, the community can become more complex, leading to more extensive and complete biodegradation. nih.gov

Several bacterial genera have been identified as key players in the degradation of OPEOs under aerobic conditions. Analysis of bacterial communities in degradation experiments has highlighted the role of genera such as Sphingobium, Pseudomonas, Flavobacterium, Comamonas, and Sphingopyxis. nih.gov Strains of Stenotrophomonas and Sphingobium have been shown to utilize 4-tert-octylphenol (B29142) as a sole carbon source, demonstrating their capacity for complete degradation of the aromatic portion of the molecule. researchgate.net The presence of plant roots, such as those of Phragmites australis, can stimulate the growth and activity of these degrading bacteria by releasing oxygen and organic compounds into the rhizosphere. researchgate.net

Identification of Microbial Metabolites and Degradation Products

A primary pathway for the microbial degradation of OPEOs is the stepwise shortening of the ethoxylate chain from the hydrophilic end. researchgate.netnih.gov This process leads to the formation of a series of short-chain OPEOs and carboxylated derivatives.

Key identified metabolites include:

Short-chain octylphenol ethoxylates (OPE₁₋₂) : These are intermediates formed by the loss of ethoxy groups. researchgate.net

4-Octylphenol (OP) : The persistent aromatic end-product of ethoxylate chain degradation. researchgate.net

(4-Octylphenoxy) acetic acid (OP1EC) : Formed by the oxidation of the terminal alcohol group of OPE₁ to a carboxylic acid. researchgate.net

(4-Octylphenoxy) ethoxy acetic acid (OP2EC) : Formed from the oxidation of OPE₂. researchgate.net

Studies using advanced analytical techniques like mass spectrometry have confirmed this pathway. For example, in experiments using a laccase-mediator system to degrade OPEOs, the maximum ion peak distributions of the parent compound were observed to decrease from an average of n=8 ethoxy units down to n=3, indicating a progressive shortening of the chain. nih.gov Similarly, during the aerobic biodegradation of TX-165, an initial accumulation of OPEO₃-OPEO₉ was observed, followed by their subsequent degradation. nih.gov

Photolytic Degradation Research in Aqueous Environments

In addition to biodegradation, photolytic degradation is a significant transformation pathway for 4-octylphenol and its ethoxylates in sunlit aqueous environments. This process can occur through direct absorption of light or via indirect, photosensitized reactions.

Direct Photolysis Mechanisms and Kinetics

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical decomposition. taylorandfrancis.com For this to happen, the light source's emission spectrum must overlap with the compound's absorption spectrum. pwr.edu.pl

The degradation of 4-tert-octylphenol (4-t-OP) via direct photolysis has been investigated, although its efficiency is considered relatively low compared to advanced oxidation processes. pwr.edu.pl The mechanism proposed for the direct photolysis of 4-t-OP involves the production of a 4-t-OP radical on the phenol (B47542) ring, which then reacts with dissolved oxygen to form products like 4-t-octylcatechol. researchgate.net The quantum yield, a measure of the efficiency of a photochemical process, for the direct photolysis of 4-t-OP in aqueous solution was estimated to be 0.020 ± 0.006 under polychromatic UV light. pwr.edu.pl The rate of direct photolysis is influenced by factors such as light intensity, pH, and the initial concentration of the compound. pwr.edu.pl Some studies note that for certain alkylphenol ethoxylates, degradation by direct photolysis is negligible under their experimental conditions. dss.go.th

Photoinduced Degradation Processes (e.g., Fe(III)-mediated)

Indirect or sensitized photolysis involves other substances in the water that absorb light and produce reactive species, which then degrade the target compound. taylorandfrancis.com Iron (III) ions, which are naturally present in many surface waters, can play a crucial role in the photoinduced degradation of octylphenols and their ethoxylates.

The Fe(III)-mediated process involves the photolysis of Fe(III)-aquo complexes, particularly Fe(OH)²⁺, upon irradiation with wavelengths greater than 300 nm. This reaction generates highly reactive hydroxyl radicals (•OH). dss.go.th These hydroxyl radicals are powerful oxidizing agents that can effectively degrade persistent organic pollutants. nih.govsigmaaldrich.com

Studies have shown that this process is highly effective for degrading 4-t-OP. In one study, a 2.4 x 10⁻⁵ M solution of 4-t-OP was completely degraded in 45 minutes in the presence of 1.2 x 10⁻³ M Fe(III) under UV irradiation (365 nm), with an optimal pH of 3.5. nih.govsigmaaldrich.com The primary degradation product was identified as 4-tert-octyl catechol. nih.govsigmaaldrich.com For alkylphenol ethoxylates, the mechanism involves the attack by •OH radicals on the ethoxy chain, leading to its shortening and the formation of intermediates like aldehyde ethoxylates, formate ethoxylates, and ultimately, octylphenol. dss.go.th This process is efficient under both artificial UV light and natural sunlight, suggesting its environmental relevance. dss.go.th

ParameterValue/ObservationConditionsReference
Optimal pH3.5Fe(III)-mediated photodegradation of 4-t-OP nih.govsigmaaldrich.com
Degradation Time45 minutesComplete degradation of 2.4 x 10⁻⁵ M 4-t-OP with 1.2 x 10⁻³ M Fe(III) nih.govsigmaaldrich.com
Mineralization~70%After 50 hours of irradiation nih.govsigmaaldrich.com
Primary MechanismReaction with hydroxyl radicals (•OH)Fe(III)-mediated photodegradation dss.go.thnih.gov
Key Intermediate4-tert-octyl catecholPhotodegradation of 4-t-OP nih.govsigmaaldrich.com

Influence of Environmental Factors on Phototransformation Rates

The phototransformation of 4-octylphenol and its ethoxylates is significantly influenced by a variety of environmental factors, which can dictate the rate and extent of their degradation in aquatic environments.

Several key parameters have been shown to affect phototransformation rates:

Light Intensity: The rate of photolytic degradation is directly influenced by the intensity of the light source. Higher light intensity leads to an increased rate of depletion of the parent compound. pwr.edu.pl

pH: The pH of the aqueous solution plays a crucial role in the photodegradation process. For instance, the degradation rate of 4-tert-octylphenol has been observed to be faster in both acidic (pH 6) and alkaline (pH 12) conditions compared to neutral pH (pH 7). pwr.edu.pl The optimal pH for photodegradation promoted by Fe(III) has been identified as 3.5. nih.gov

Initial Concentration: The initial concentration of the octylphenol compound can affect the degradation efficiency. Lower initial concentrations generally lead to a higher photodegradation efficiency. nih.gov At high concentrations, there is a possibility of photopolymerization, which can compete with the degradation process. researchgate.net

Presence of Natural Water Constituents: Substances commonly found in natural waters can either enhance or inhibit phototransformation.

Nitrates: The presence of nitrate ions has been shown to significantly accelerate the degradation rate of 4-tert-octylphenol. pwr.edu.pl

Humic Acids: Humic acids can act as an inner filter for UV light, thereby decreasing the rate of direct photolysis. pwr.edu.pl

Iron (Fe(III)): Ferric ions can promote the photodegradation of 4-tert-octylphenol through the formation of hydroxyl radicals under UV or solar irradiation. nih.gov

Table 1: Influence of Environmental Factors on 4-tert-Octylphenol Photodegradation
FactorConditionObserved Effect on Degradation Rate
pH pH 6 and 12Increased rate compared to pH 7
pH 3.5 (with Fe(III))Optimal for Fe(III)-promoted degradation
Additives Nitrate (NO₃⁻)Accelerated degradation
Humic AcidsDecreased degradation (light screening)
Fe(III)Promoted degradation via hydroxyl radicals
Concentration Lower Initial Conc.Increased efficiency
Higher Initial Conc.Potential for photopolymerization

Advanced Oxidation Processes (AOPs) for Removal and Transformation

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies that have proven effective in the removal and transformation of persistent organic pollutants like 4-octylphenol and its ethoxylates. researchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic compounds. chemicalpapers.comnih.gov

Commonly researched AOPs for the degradation of octylphenol ethoxylates include:

Ozone-Based Processes: Ozonation, both alone and in combination with other materials like granular activated carbon or modified zeolites, has demonstrated high removal efficiencies for 4-octylphenol and its derivatives. chemicalpapers.com

Fenton and Photo-Fenton Processes: The Fenton reaction (using hydrogen peroxide and ferrous iron) and the photo-Fenton process (which incorporates UV light) are highly effective at degrading these compounds. researchgate.netchemicalpapers.comnih.gov The photo-Fenton process, in particular, shows high treatment performance for surfactant removal. researchgate.net

H₂O₂/UV Treatment: The combination of hydrogen peroxide and ultraviolet light is another AOP that generates hydroxyl radicals and effectively oxidizes alkylphenol ethoxylates. nih.gov

Photocatalysis: Heterogeneous photocatalysis, often utilizing titanium dioxide (TiO₂), is also employed for the degradation of these surfactants. pwr.edu.pl

Studies have shown that AOPs can achieve complete removal of 4-octylphenol within a given reaction time. chemicalpapers.com The second-order kinetic rate constant for the reaction of both nonylphenol ethoxylates (NPEO) and octylphenol ethoxylates (OPEO) with hydroxyl radicals has been calculated to be 1.1 x 10¹⁰ M⁻¹ s⁻¹. nih.gov The efficacy of these processes in real-world applications depends on factors such as the rate of hydroxyl radical formation and the scavenging capacity of the water matrix. nih.gov

Table 2: Efficacy of Various Advanced Oxidation Processes on Alkylphenol Derivatives
Advanced Oxidation ProcessTarget Compound(s)Key Findings
Ozone-based AOPs4-Octylphenol, 4-Nonylphenol, Nonylphenol EthoxylatesComplete removal of 4-octylphenol; high removal efficiencies (up to 100%) for other derivatives with combined methods. chemicalpapers.com
Fenton ReactionAlkylphenols and EthoxylatesWidely studied and effective for degradation. chemicalpapers.com
Photo-Fenton (Fe(III)/UV)4-tert-OctylphenolComplete degradation of 2.4 x 10⁻⁵ M solution in 45 minutes; leads to mineralization. nih.gov
H₂O₂/UVOctylphenol EthoxylatesEffective in generating hydroxyl radicals for oxidation. nih.gov

Mass Balance Modeling of Chemical Fate in Environmental Systems and Treatment Plants

The physicochemical properties of 4-octylphenol and its shorter-chain ethoxylates, such as high octanol-water partition coefficients (Kow), indicate a strong tendency for these compounds to partition from the aqueous phase onto solid materials like sewage sludge and sediments. nih.gov This sorption to solids is a key factor governing their fate in WWTPs and receiving water bodies. acs.org

Key findings from mass balance studies and modeling of alkylphenol ethoxylates in treatment plants include:

High Removal from Water, Accumulation in Sludge: WWTPs can achieve high removal rates of dissolved octylphenol ethoxylates from the influent, often exceeding 90%. researchgate.net However, this removal is largely due to sorption onto sludge rather than complete degradation.

Formation of Metabolites: During treatment, parent long-chain ethoxylates are biodegraded into shorter-chain ethoxylates, alkylphenols, and carboxylated derivatives. researchgate.net Mass balance studies often show a net increase in the mass of these metabolites from the influent to the effluent and sludge.

Persistence in Biosolids: The sorption potential of these compounds is a primary determinant of their persistence in biosolids (digested sewage sludge). nih.gov

Contribution to Environmental Loading: Effluent discharge and the land application of biosolids are significant pathways for the introduction of these compounds and their metabolites into the environment. nih.gov Mass balance models of river systems have demonstrated that WWTP effluent can be a major source of these pollutants in receiving waters. nih.gov

By integrating data on influent and effluent concentrations, sludge concentrations, and water flow rates, mass balance models provide a quantitative picture of a chemical's journey through a treatment plant, highlighting the importance of both degradation and phase-transfer processes. nih.govnih.gov

Mechanistic Investigations of Alkylphenol Ethoxylate Interactions and Environmental Impact

Research on Metabolomic Perturbations Induced by 4-Octylphenol (B30498) and Related Compounds

Metabolomics is a powerful discipline used in environmental toxicology to perform a comprehensive analysis of small molecules, or metabolites, within a biological system. nih.gov This approach provides a detailed snapshot of the physiological and biochemical status of an organism at a specific time. nih.gov In the context of ecotoxicology, metabolomics is employed to characterize the impacts of environmental chemical pollutants, such as 4-octylphenol and its derivatives, on the health of ecosystems and organisms. csic.es

By analyzing the complete set of metabolites (the metabolome), researchers can identify subtle changes caused by exposure to xenobiotics, even at low doses where no obvious signs of toxicity are present. nih.gov This makes it a sensitive tool for discovering biomarkers of exposure and effect, which can serve as early warning signals for risk assessment. csic.escreative-proteomics.com Furthermore, metabolomics helps to elucidate the mechanisms of toxicity by revealing disruptions in specific metabolic pathways, alterations in essential metabolites, and responses to oxidative stress. creative-proteomics.com This mechanistic insight is crucial for understanding how compounds like 4-octylphenol exert their effects at a molecular level, bridging the gap between chemical exposure and adverse biological outcomes. nih.gov

Studies utilizing metabolomics have successfully identified specific metabolic disturbances in model organisms exposed to 4-tert-octylphenol (B29142) (OP), a related and widely studied alkylphenol. In one such study, adult male mice were exposed to low doses of OP, and subsequent analysis of their liver tissue revealed significant metabolic changes despite the absence of overt hepatotoxicity. nih.govrepec.org

The primary metabolic pathways found to be perturbed were those related to nucleic acid (pyrimidine and purine) and amino acid metabolism. repec.orgmdpi.comnih.gov Researchers observed significant increases in the levels of cytidine, uridine, and purine, indicating that pyrimidine and purine synthesis were promoted. repec.org Additionally, N-acetylglutamine was upregulated, further pointing to disruptions in amino acid metabolism. repec.orgnih.gov Conversely, the level of vitamin B6 was found to be significantly decreased. repec.org These findings demonstrate that even low-level exposure to OP can disturb fundamental cellular processes in the liver. repec.org

MetaboliteChange upon OP ExposureMetabolic Pathway
CytidineIncreasedPyrimidine Metabolism
UridineIncreasedPyrimidine Metabolism
PurineIncreasedPurine Metabolism
N-acetylglutamineIncreasedAmino Acid Metabolism
Vitamin B6DecreasedVitamin B6 Metabolism

Data derived from studies on mice liver exposed to low-dose 4-tert-octylphenol. nih.govrepec.org

Studies on the Interactions of Alkylphenols with Biological Systems

Alkylphenols such as 4-octylphenol are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. nih.govjcpjournal.org A primary molecular mechanism for this disruption is their interaction with steroid hormone receptors, particularly the estrogen receptor alpha (ERα). nih.gov Research has shown that 4-octylphenol can bind to ERα, mimicking the action of the natural hormone estrogen. nih.gov This binding can trigger ERα-dependent gene transcription, leading to the inappropriate expression of estrogen-responsive genes. nih.gov

Another identified mechanism involves the modulation of key regulatory factors in steroidogenesis. In studies on developing bullfrogs, exposure to 4-octylphenol was found to disrupt the normal, sexually dimorphic expression of steroidogenic factor-1 (SF-1). nih.gov SF-1 is a critical orphan nuclear receptor that controls the expression of several enzymes involved in the steroidogenic metabolic pathway. nih.gov By altering SF-1 expression, 4-octylphenol can interfere with sex-specific gonadal steroidogenesis, a process vital for proper sexual differentiation. nih.gov These interactions at the receptor and gene-regulatory levels are fundamental to the endocrine-modulating effects of alkylphenols.

Molecular TargetMechanism of ActionConsequence
Estrogen Receptor α (ERα)Binds to the receptor, mimicking estrogenInduces ERα-dependent gene transcription
Steroidogenic Factor-1 (SF-1)Disrupts sexually dimorphic expressionAlters control of steroidogenic metabolic pathway

Summary of key molecular interactions of 4-octylphenol in the endocrine system. nih.govnih.gov

The biological effects of alkylphenols extend to the disruption of intracellular signaling cascades, which are complex pathways that cells use to respond to external stimuli. youtube.com Exposure to EDCs can alter these pathways, leading to changes in fundamental cellular processes like proliferation, differentiation, and apoptosis (programmed cell death). mdpi.comnih.gov

Research on chemicals with similar endocrine-disrupting properties, such as Bisphenol S (BPS), has shown they can disrupt membrane-initiated estrogen signaling. nih.gov For example, BPS was found to attenuate the activation of the extracellular signal-regulated kinase (ERK) pathway induced by estradiol, while enhancing the activity of the c-Jun-N-terminal kinase (JNK) pathway. nih.gov Such alterations in phosphorylation cascades can lead to modified cellular outcomes, including changes in cell proliferation rates and the initiation of apoptosis via the extrinsic pathway, which is consistent with activation through a cell-surface receptor. nih.gov In primary cortical neuron cultures, 4-tert-octylphenol was observed to decrease the length of axons and dendrites while increasing the number of dendrites, indicating a direct impact on neuronal development signaling. nih.gov These studies highlight that a key mechanism of alkylphenol action is the modulation of critical signaling proteins and pathways that govern cellular fate and function.

Methodologies for Ecotoxicological Assessment of Alkylphenol Degradation Products

The ecotoxicological assessment of alkylphenol ethoxylates and their degradation products, such as 4-octylphenol, requires robust methodologies that can both quantify the chemicals in complex matrices and evaluate their biological impact. researchgate.net When parent compounds like alkylphenol ethoxylates are released into the environment, they can biodegrade into more persistent and often more toxic metabolites, including short-chain ethoxylates and alkylphenols. researchgate.net

One assessment approach involves using a battery of biotests with a variety of bioindicators from different taxonomic groups and trophic levels (e.g., producers, consumers, reducers). mdpi.com This strategy provides a comprehensive view of the potential environmental toxicity. For instance, the toxicity of post-culture fluids following the microbial degradation of 4-tert-octylphenol can be evaluated to determine if the biotransformation process leads to detoxification. mdpi.com A decline in toxicity across the battery of tests, correlated with the degree of xenobiotic removal, indicates successful bioremediation. mdpi.com

Alongside biological testing, sensitive analytical methods are essential for the trace analysis of these compounds in environmental samples like water, sediment, and biological tissues. researchgate.netscispace.com Common techniques include solid-phase extraction (SPE) to isolate and concentrate the analytes, followed by quantification using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection. researchgate.netscispace.com These analytical procedures are crucial for monitoring the fate of these pollutants and assessing exposure levels in the environment. sigmaaldrich.com

Assessment CategoryMethodologyPurpose
Biological ImpactBattery of BiotestsTo evaluate changes in ecotoxicity using organisms from different trophic levels during degradation.
Chemical QuantificationSolid-Phase Extraction (SPE)To isolate and concentrate analytes from complex environmental samples.
Chemical QuantificationGas Chromatography-Mass Spectrometry (GC-MS)To separate, identify, and quantify volatile and semi-volatile degradation products.
Chemical QuantificationLiquid Chromatography-Mass Spectrometry (LC-MS)To separate, identify, and quantify non-volatile degradation products with high sensitivity and specificity.

Overview of common methodologies used in the ecotoxicological assessment of alkylphenol degradation products. researchgate.netmdpi.comscispace.com

Development of Biological Assays and Biotests for Environmental Matrices

The environmental presence of alkylphenol ethoxylates (APEOs) and their degradation products, such as 4-octylphenol, has necessitated the development of sensitive and specific biological assays and biotests to monitor their concentrations and effects in various environmental matrices. nih.gov These assays are crucial for assessing the potential risks these compounds pose to ecosystems and human health. nih.govnih.gov

A variety of in vitro and in vivo bioassays have been developed to detect and quantify the biological activity of APEO metabolites. One common approach involves the use of recombinant yeast screens. service.gov.uk These assays are engineered to express a receptor, such as the estrogen receptor, and a reporter gene. When an estrogenic compound like 4-octylphenol is present, it binds to the receptor, triggering the expression of the reporter gene and producing a measurable signal. service.gov.uk Such assays have demonstrated significant responses to nonylphenol (NP) and octylphenol (B599344) (OP) at concentrations between 0.1 and 10 mg/L. service.gov.uk

Cell viability assays using various human cell lines are also employed to evaluate the cytotoxicity of these compounds. nih.govmdpi.com For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cellular metabolic activity as an indicator of cell viability. mdpi.com Studies using this assay have shown that 4-octylphenol can reduce cell viability in a dose-dependent manner across different cell lines, indicating varying sensitivity to the pollutant. mdpi.com

Below is an interactive data table summarizing different cell lines used in viability assays for 4-octylphenol and their observed sensitivity.

Cell LineRepresented Tissue/OrganObserved Effect of 4-Octylphenol
HepG2LiverIncreased cell death, interference with unfolded protein response, autophagy, and antioxidant response.
Other Human Cell LinesVarious (e.g., representing potential main targets of environmental contamination)Dose-dependent reduction in cell viability with varying sensitivity among cell lines.

In addition to cell-based assays, whole-organism biotests are utilized to assess the ecotoxicological effects of APEO degradation products. These tests can involve aquatic organisms such as fish and invertebrates to evaluate endpoints like survival, growth, and reproduction. The choice of the bioassay or biotest depends on the specific research question, the environmental matrix being tested, and the desired level of biological organization to be studied. nih.gov

Assessment of Toxicity Changes During Biotransformation Processes

A critical aspect of the environmental risk assessment of APEOs is understanding how their toxicity changes as they undergo biotransformation. The biodegradation of APEOs in the environment and during wastewater treatment involves the stepwise shortening of the ethoxylate chain. service.gov.ukresearchgate.net This process leads to the formation of more persistent and often more toxic metabolites, including short-chain APEOs, alkylphenol carboxylates, and ultimately, alkylphenols like 4-octylphenol. service.gov.ukresearchgate.net

Research has consistently shown that the metabolites of APEOs are generally more toxic than the parent compounds. researchgate.net For example, while alkylphenol ethoxylates have LC50 (lethal concentration for 50% of a population) values typically above 1.5 mg/L, the LC50 for nonylphenol is significantly lower, around 0.1 mg/L, indicating higher toxicity. researchgate.net

One of the most significant concerns regarding the biotransformation of APEOs is the increased estrogenic activity of the resulting metabolites. researchgate.net Alkylphenols, such as 4-octylphenol, are known endocrine-disrupting chemicals (EDCs) because they can mimic the natural hormone 17-β-estradiol and interfere with the endocrine systems of wildlife and humans. mdpi.comsigmaaldrich.com The estrogenic effects of octylphenol have been observed at concentrations as low as 0.1 μM (20 μg/L) in cultured human breast cancer cells. researchgate.net

The biotransformation process and the associated increase in toxicity are summarized in the table below.

Compound TypeStage of BiotransformationGeneral ToxicityEstrogenic Activity
Long-chain Alkylphenol EthoxylatesParent CompoundRelatively LowLow
Short-chain Alkylphenol EthoxylatesIntermediate MetaboliteHigher than parent compoundHigher than parent compound
Alkylphenoxy CarboxylatesIntermediate MetaboliteVariableLower than Alkylphenols
Alkylphenols (e.g., 4-Octylphenol)Final persistent metaboliteHighestHighest

The assessment of these toxicity changes is complex and requires a combination of chemical analysis to identify and quantify the metabolites and biological assays to determine their effects. nih.gov This integrated approach is essential for a comprehensive understanding of the environmental impact of APEOs.

Research Supporting Environmental Quality Assessment and Regulatory Science

Scientific Basis for Deriving Environmental Quality Standards and Criteria for Alkylphenols

The establishment of Environmental Quality Standards (EQS) for alkylphenols is a scientifically driven process aimed at protecting aquatic ecosystems from the potential adverse effects of these compounds. The primary concern stems from their endocrine-disrupting capabilities and their toxicity to aquatic life.

The degradation of alkylphenol ethoxylates, such as 4-Octylphenol (B30498) Diethoxylate, in wastewater treatment plants and the environment leads to the formation of more persistent and often more toxic alkylphenols, like 4-octylphenol. service.gov.ukservice.gov.ukmdpi.comnih.govresearchgate.net This transformation is a key consideration in the development of EQS. The focus has often been on the degradation products, nonylphenol and octylphenol (B599344), as they are frequently detected in surface waters. service.gov.uk

The process of deriving EQS involves a thorough review of ecotoxicological data. For instance, the toxicity of alkylphenols to various aquatic organisms, including fish, invertebrates, and algae, is evaluated. service.gov.uk It has been observed that longer-chain 4-alkylphenols are generally more toxic to aquatic organisms than those with shorter chains. service.gov.uk Due to a lack of sufficient data for many alkylphenols, there is an urgent need to assess potential replacement substances for those that have been restricted, such as nonylphenol. service.gov.ukservice.gov.uk

The European Union has taken steps to regulate some alkylphenols, with 4-nonylphenol and 4-octylphenol included in the list of priority hazardous substances under the Water Framework Directive. rsisinternational.org This has led to the establishment of EQS for these compounds in surface waters. service.gov.ukospar.org However, a challenge in setting and relying on water-based standards is that compounds like nonylphenol and octylphenol tend to adsorb to sediments, meaning that water concentrations may not fully represent the total environmental burden. service.gov.uk This highlights the need for sediment quality standards as well.

Table 1: Key Considerations in Deriving Environmental Quality Standards for Alkylphenols

ConsiderationDescription
Degradation Products Alkylphenol ethoxylates degrade into more persistent and toxic alkylphenols (e.g., 4-octylphenol).
Ecotoxicity Data Evaluation of acute and chronic toxicity to a range of aquatic organisms is crucial.
Endocrine Disruption The potential for endocrine-disrupting effects is a primary driver for regulation. mdpi.com
Environmental Fate Understanding the partitioning of these compounds between water, sediment, and biota is essential for comprehensive standards.
Data Gaps Limited hazard data for many alkylphenols necessitates further research and a precautionary approach. service.gov.uk

Methodological Contributions to Environmental Risk Evaluation and Prioritization Frameworks

The environmental risk assessment of alkylphenols is a systematic process to evaluate their potential harm to the ecosystem. Given the large number of alkylphenols and their derivatives, prioritization frameworks are essential to focus resources on the substances of highest concern.

A key step in risk evaluation is the prioritization of substances for in-depth assessment. service.gov.ukservice.gov.uk This is often based on factors such as production volume, use patterns, and hazard profile, which includes persistence, bioaccumulation potential, and toxicity. service.gov.uk For example, 4-tert-octylphenol (B29142) has been prioritized for a full environmental risk assessment due to its potential to be a substitute for nonylphenol. service.gov.ukservice.gov.uk

The risk assessment process for alkylphenols considers their entire lifecycle, from production and use to disposal and environmental degradation. service.gov.uk A significant source of environmental release is through the degradation of ethoxylate derivatives used in various products. service.gov.uk The risk evaluation, therefore, needs to account for the formation of degradation products like 4-octylphenol from compounds such as 4-Octylphenol Diethoxylate.

Methodologically, risk assessments for alkylphenols often rely on a weight-of-evidence approach, integrating data from laboratory toxicity studies, field monitoring, and modeling. However, a significant challenge is the lack of comprehensive environmental occurrence and hazard data for many alkylphenols. service.gov.uk This data gap necessitates a precautionary approach in risk management.

The development of analytical methods for detecting alkylphenols and their ethoxylates in various environmental matrices is also a critical methodological contribution. These methods are essential for monitoring the effectiveness of risk management measures and for refining risk assessments.

Table 2: Framework for Environmental Risk Evaluation of Alkylphenols

StepDescription
Prioritization Ranking of alkylphenols based on production volume, use, and hazard characteristics.
Hazard Assessment Evaluation of persistence, bioaccumulation, and toxicity (including endocrine effects).
Exposure Assessment Quantifying the concentrations of alkylphenols and their degradation products in different environmental compartments.
Risk Characterization Integrating hazard and exposure data to estimate the likelihood of adverse effects.
Risk Management Developing and implementing measures to reduce identified risks.

Research Informing Policy and Management Strategies for Contaminants of Emerging Concern

Alkylphenols and their ethoxylates are prime examples of contaminants of emerging concern (CECs), which are substances that are not currently regulated but may pose a risk to human health or the environment. ca.govwikipedia.orgnj.gov Research on these compounds is vital for informing policy and management strategies to address the challenges they present.

A key aspect of managing CECs is understanding their sources and pathways into the environment. For alkylphenols, a major pathway is through wastewater treatment plants, which were not originally designed to remove these types of complex chemical compounds. wa.gov Research into advanced wastewater treatment technologies that can effectively remove CECs is therefore crucial. wa.gov

Policy and management strategies for CECs often involve a multi-pronged approach. This can include:

Source Control: Implementing measures to reduce the use and release of harmful chemicals at their source. This can involve restrictions on the use of certain alkylphenol ethoxylates in consumer products.

Enhanced Monitoring: Developing and implementing robust monitoring programs to track the occurrence and trends of CECs in the environment.

Regulatory Action: Establishing environmental quality standards and other regulations where risks are identified.

Public Awareness: Educating the public and industry about the risks associated with CECs and promoting the use of safer alternatives. wikipedia.org

The management of CECs is an evolving field, and ongoing research is essential to adapt to new scientific findings and emerging threats. nj.govastswmo.org This includes the development of new analytical techniques to detect a wider range of contaminants at lower concentrations and research into the potential synergistic effects of chemical mixtures. ca.gov The ultimate goal is to move towards a more proactive approach to chemical management, where potential risks are identified and addressed before widespread environmental contamination occurs.

Q & A

Basic Research Questions

Q. How is 4-Octylphenol-d4 Diethoxylate utilized as an analytical standard in environmental monitoring?

  • 4-Octylphenol-d4 Diethoxylate is a deuterated isotopologue used to enhance the accuracy of quantification in mass spectrometry-based analyses. Its isotopic labeling minimizes interference from non-deuterated compounds in complex matrices, such as wastewater or biological fluids. For environmental monitoring, it serves as an internal standard to correct for matrix effects and instrument variability. Analytical protocols often follow ISO/CD 18857-2, which outlines methods for detecting alkylphenol ethoxylates in water samples .

Q. What chromatographic techniques are recommended for quantifying 4-Octylphenol-d4 Diethoxylate in biological samples?

  • Reverse-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. A C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 15 minutes) achieves optimal separation. For tissue samples, solid-phase extraction (SPE) using C18 cartridges is recommended prior to analysis to remove lipids and proteins. Detection limits as low as 0.06 µg/L have been reported in wastewater studies .

Advanced Research Questions

Q. How do researchers address the estrogenic effects of 4-Octylphenol diethoxylate in in vivo studies?

  • Experimental designs typically involve dose-response studies in rodent models, with endpoints such as uterine weight proliferation or vitellogenin induction in fish. To ensure compound stability, 4-Octylphenol diethoxylate is dissolved in a vehicle containing DMSO (5%), PEG300 (30%), and Tween 80 (5%), followed by dilution in saline. Estrogenic activity is assessed via receptor-binding assays (e.g., ERα/β competitive binding) and transcriptional activation in reporter cell lines (e.g., MCF-7 proliferation assays). Weak agonism (EC50 > 10 µM) has been observed, necessitating high-dose exposures .

Q. What strategies are employed to resolve data gaps in environmental risk assessments of 4-Octylphenol diethoxylate using nonylphenol studies?

  • Due to structural and mechanistic similarities, octylphenol ethoxylates are often benchmarked against nonylphenol analogs for biodegradation and toxicity. For example, anaerobic half-life data for nonylphenol diethoxylate (~30 days) are extrapolated to estimate octylphenol persistence in sediments. However, cross-species extrapolation requires validation via comparative metabolism studies (e.g., hepatic microsomal assays) to account for differences in cytochrome P450 activity .

Methodological Considerations

Q. How should 4-Octylphenol-d4 Diethoxylate be stored to ensure stability in long-term research studies?

  • The compound is hygroscopic and light-sensitive. For long-term stability, store lyophilized powder at -20°C in amber vials under argon. Prepared stock solutions in ethanol or DMSO should be aliquoted and stored at -80°C, with freeze-thaw cycles limited to ≤3 uses. Degradation products (e.g., monoethoxylates) can be monitored via LC-MS/MS by tracking the parent ion (m/z 294.43) and fragment ions (m/z 135.1, 121.1) .

Q. How can researchers mitigate matrix interference when analyzing 4-Octylphenol-d4 Diethoxylate in complex environmental samples?

  • Matrix-matched calibration curves are essential. Spike recovery experiments using deuterated and non-deuterated analogs (e.g., 4-Octylphenol-d4 vs. non-deuterated 4-tert-Octylphenol diethoxylate) should be performed to validate extraction efficiency. For wastewater, enzymatic digestion (e.g., β-glucuronidase) is recommended to hydrolyze conjugated metabolites before SPE cleanup .

Data Interpretation and Contradictions

Q. How should conflicting data on the environmental persistence of 4-Octylphenol diethoxylate be reconciled?

  • Discrepancies in half-life estimates (e.g., aerobic vs. anaerobic conditions) often arise from variations in microbial communities across studies. Meta-analyses using standardized OECD 301/302 guidelines are recommended. For instance, aerobic degradation rates in activated sludge (t1/2 = 7–14 days) contrast sharply with anaerobic sediment data (t1/2 > 60 days), highlighting the need for context-specific risk assessments .

Experimental Design

Q. What controls are critical when assessing the endocrine-disrupting effects of 4-Octylphenol diethoxylate in cell-based assays?

  • Include vehicle controls (DMSO/PEG/Tween 80) to rule out solvent toxicity and positive controls (e.g., 17β-estradiol for ER activation). For antagonist studies, co-treatment with a known agonist (e.g., 1 nM E2) is necessary. Luciferase reporter assays should normalize to Renilla luciferase to control for transfection efficiency. Dose ranges should span 0.1–100 µM to capture non-monotonic responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.